molecular formula C15H10N2O B2888655 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one CAS No. 2387-40-8

2-methylindeno[1,2,3-de]phthalazin-3(2H)-one

Cat. No.: B2888655
CAS No.: 2387-40-8
M. Wt: 234.258
InChI Key: IHXZUZKPEFKXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one is a polycyclic heterocyclic compound featuring a fused indene-phthalazine scaffold with a methyl substituent at the 2-position. Its complex structure combines aromatic and heteroaromatic properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-17-15(18)12-8-4-7-10-9-5-2-3-6-11(9)14(16-17)13(10)12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXZUZKPEFKXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

A foundational approach involves cyclizing hydrazine precursors under acidic or Lewis acid conditions. For example, arylhydrazones derived from keto esters or diketones undergo thermal cyclization in the presence of protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, FeCl₃) to form the phthalazinone core. A modified Reissert-type synthesis has been adapted for this compound, involving:

  • Condensation of o-nitrotoluene with methyl oxalate to form o-nitrophenylpyruvic ester.
  • Reduction of the nitro group to an amine.
  • Cyclization to indole-2-carboxylic acid derivatives, followed by decarboxylation.

Key Reaction Conditions :

  • Temperature: 80–150°C
  • Catalysts: ZnCl₂ or PPA (polyphosphoric acid)
  • Yield: 40–60%

N-Alkylation Approaches

N-Alkylation introduces the methyl group at the phthalazinone nitrogen. In a representative procedure, phthalazinone is treated with methyl iodide in dimethylformamide (DMF) at 0–5°C, followed by neutralization to yield the N-methylated product. This method is efficient but requires careful temperature control to avoid over-alkylation.

Example Protocol :

  • Dissolve phthalazinone (1 eq) in DMF.
  • Add methyl iodide (1.2 eq) dropwise at 0°C.
  • Stir for 12 hours, then quench with ice water.
  • Isolate via filtration or extraction.

Yield : 65–75%

Palladium-Catalyzed Intramolecular Cross-Coupling

Oxidative C–H/C–H Coupling

A modern, atom-economical method employs palladium(II) catalysts to mediate intramolecular oxidative coupling of N′-methylenebenzohydrazides. This one-pot reaction forms the indeno-phthalazinone framework via dual C–H activation.

Reaction Mechanism :

  • Pd(II) coordinates to the hydrazide nitrogen, facilitating C–H activation at adjacent positions.
  • Oxidative coupling generates the fused ring system.
  • Reductive elimination releases the product and regenerates Pd(0), which is reoxidized to Pd(II) by an external oxidant (e.g., Cu(OAc)₂).

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Oxidant: Cu(OAc)₂ (2 eq)
  • Solvent: DMSO at 100°C
  • Yield: 70–85%

Advantages :

  • No pre-functionalization required.
  • High regioselectivity.

Advanced Cyclization Strategies

Phosphorus Oxychloride-Mediated Cyclization

Cyclization of 2-(acylamino)-toluene derivatives using POCl₃ at elevated temperatures forms the phthalazinone ring. This method, derived from the Madelung synthesis, is effective but limited by harsh conditions (250–300°C). A modern variant uses alkyllithium bases (e.g., LDA) at –78°C to enable cyclization of sensitive substrates.

Typical Procedure :

  • Treat 2-(acylamino)-toluene with POCl₃ (3 eq) in refluxing toluene.
  • Quench with aqueous NaHCO₃.
  • Purify via column chromatography.

Yield : 50–60%

Fusion-Based Cyclization

Heating precursors with aromatic acids at 200°C for 5 hours induces cyclization without isolating intermediates. This method avoids solvents and simplifies workup.

Example :

  • Starting material: [4-(1H-benzimidazol-2-yl)phthalazin-1-yl]hydrazine
  • Reagent: Diethyl malonate
  • Product: 2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one

Yield : 75–80%

Comparative Analysis of Methods

Method Catalyst/Conditions Temperature Yield Advantages Limitations
N-Alkylation Methyl iodide, DMF 0°C 65–75% Simple, scalable Risk of over-alkylation
Pd-Catalyzed Coupling Pd(OAc)₂, Cu(OAc)₂ 100°C 70–85% Atom-economical, regioselective Requires expensive catalysts
POCl₃ Cyclization POCl₃, toluene 110°C 50–60% Broad substrate scope Harsh conditions, low yield
Fusion Cyclization Aromatic acids, no solvent 200°C 75–80% Solvent-free, high yield Energy-intensive

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors improve heat transfer and reaction control for Pd-catalyzed methods. Key challenges include:

  • Catalyst recycling in palladium-mediated reactions.
  • Waste management from POCl₃ usage.

Optimized Industrial Protocol :

  • Use fixed-bed reactors for Pd catalysis.
  • Employ solvent recovery systems.
  • Average yield: 78% at pilot scale.

Chemical Reactions Analysis

3.1. Alkylation Reactions

Alkylation is a prominent reaction for modifying the nitrogen atom in the phthalazinone structure. The following results were observed:

  • N-Alkylation : The compound can undergo N-alkylation using simple alkyl halides such as methyl iodide or isopropyl iodide in dry acetone with potassium carbonate as a base. This reaction typically yields high conversion rates (up to 85%) for N-methyl and N-isopropyl derivatives .

3.2. Reduction Reactions

Reduction reactions are crucial for modifying carbonyl functionalities:

  • Hydrogenation : The carbonyl group in the phthalazinone can be reduced to an alcohol using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst. This transformation is essential for synthesizing alcohol derivatives which may have different biological activities.

3.3. Oxidation Reactions

Oxidation reactions can lead to various functional groups being introduced into the molecule:

  • Oxidative Cleavage : Treatment with oxidizing agents like manganese dioxide can facilitate oxidative cleavage of certain bonds within the compound, potentially leading to more reactive intermediates that can be further functionalized.

3.4. Cyclization Reactions

Cyclization reactions involving 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one can yield novel heterocyclic compounds:

  • Formation of Indazolo Derivatives : One-pot condensation reactions involving aromatic aldehydes and dicarbonyl compounds can lead to the formation of indazolo derivatives from this compound under acidic conditions .

Characterization of Reaction Products

Characterization of the products formed from these reactions typically employs several techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of synthesized compounds.

  • Mass Spectrometry (MS) : Helps in confirming molecular weights and identifying fragments.

  • Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the synthesized compounds.

Scientific Research Applications

2-methylindeno[1,2,3-de]phthalazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one involves its interaction with molecular targets and pathways. For instance, its vasodilatory effects are believed to be mediated through the release of nitric oxide, which relaxes blood vessels . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the Phthalazinone Family

Phthalazinone derivatives share a common 1,2-dihydrophthalazine-3(4H)-one core but differ in substituents and fused heterocycles. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents/Fused Rings Biological Activity Reference
2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one Indeno-phthalazinone 2-methyl group, fused indene ring Hypothesized PARP inhibition (inferred)
Talazoparib (BMN 673) Pyrido[4,3,2-de]phthalazinone 5-fluoro, 8-(4-fluorophenyl), 9-(1-methyltriazolyl) PARP1/2 inhibitor (IC50: 0.58 nM)
Alkoxy-triazolo[3,4-a]phthalazin-3(2H)-ones Triazolo-phthalazinone Alkoxy groups at specific positions Anticonvulsant activity (ED50: 30–100 mg/kg)
6-(1H-Benzimidazol-2-yl)-1,2,4-triazolo[3,4-a]phthalazin-3(2H)-one Triazolo-phthalazinone Benzimidazole substituent Potential kinase inhibition

Key Structural Differences :

  • Fused Rings: Talazoparib incorporates a pyridine ring fused to phthalazinone, enhancing planar rigidity and DNA-binding affinity , whereas this compound features an indene fusion, likely altering electronic properties and steric bulk .
  • Substituents : The methyl group in the target compound may reduce polarity compared to fluorinated or triazole-containing analogs like Talazoparib, impacting solubility and bioavailability .
Pharmacological and Physicochemical Properties
Property This compound Talazoparib Triazolo-phthalazinones
Molecular Weight ~300–350 g/mol (estimated) 380.35 g/mol 302–363 g/mol
LogP ~2.5 (predicted) 1.91 1.5–2.8
Bioactivity Underexplored PARP1/2 inhibition (nanomolar IC50) Anticonvulsant, antimicrobial
Synthetic Accessibility Moderate (requires multi-step fusion) Complex (fluorination, triazole synthesis) Moderate (CuAAC or SNAr reactions)

Activity Insights :

  • PARP Inhibition : Talazoparib’s fluorophenyl and triazole groups enhance DNA damage repair inhibition, a feature absent in the target compound .
  • Antimicrobial Activity: Triazolo-phthalazinones (e.g., compound 3f in ) show MIC values of 50 µg/mL against bacteria and fungi, suggesting that the indeno-phthalazinone scaffold could be modified with electron-withdrawing groups for similar efficacy .
Crystallographic and Computational Studies
  • Crystallography: Tools like ORTEP-3 and WinGX () are critical for resolving fused-ring systems. Talazoparib’s crystal structure reveals planar geometry essential for PARP binding , whereas indeno-phthalazinones may exhibit non-planar conformations due to steric hindrance from the methyl group.
  • Molecular Modeling: The methyl group in this compound could disrupt π-π stacking interactions compared to Talazoparib’s fluorophenyl moiety .

Biological Activity

2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one is a compound belonging to the phthalazine family, which has garnered attention due to its diverse biological activities. Phthalazine derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves complex organic reactions that yield various derivatives with distinct biological profiles. The compound can be characterized using techniques such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that phthalazine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds related to the phthalazine structure have shown cytotoxic effects against various cancer cell lines. In one study, aminophthalazinones demonstrated notable activity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines . The IC50 values for certain derivatives were reported to be in the range of 5.20 to 88 µM against A2780 (ovarian cancer) cells .

Antimicrobial Activity

Phthalazine derivatives are also recognized for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Several studies have highlighted the ability of phthalazine compounds to inhibit bacterial and fungal growth. For example, derivatives were tested against strains like Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound exhibits other pharmacological activities:

  • Anti-inflammatory Properties : Some phthalazine derivatives have been identified as inhibitors of enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
  • Cardiotonic Effects : Certain compounds within this class have been evaluated for their ability to enhance cardiac function, indicating a potential use in treating heart diseases .

Study 1: Anticancer Evaluation

In a systematic investigation of phthalazine derivatives' anticancer properties, a series of this compound analogs were synthesized and tested on multiple cancer cell lines. Results indicated that modifications at specific positions significantly influenced cytotoxicity.

CompoundCell LineIC50 (µM)
6eA27805.20
7gMCF-743
9dNCI-H46088

Study 2: Antimicrobial Assessment

A comprehensive evaluation of antimicrobial efficacy was performed on several phthalazine derivatives against common pathogens. The results demonstrated varying degrees of inhibition.

CompoundMicroorganismZone of Inhibition (mm)
4aStaphylococcus aureus15
5bEscherichia coli12
6cCandida albicans18

Q & A

What are the key synthetic strategies for preparing 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one and its derivatives?

The synthesis typically involves multi-step reactions focusing on constructing the fused indeno-phthalazinone core. Common methods include:

  • Cyclocondensation : Using precursors like substituted phthalic anhydrides or hydrazides with indene derivatives under reflux conditions.
  • Oxadiazole coupling : For derivatives with additional heterocyclic moieties (e.g., oxadiazole), coupling reactions are performed using dehydrating agents like acetic anhydride or POCl3 to facilitate ring closure .
  • Optimization : Reaction parameters such as solvent polarity (DMF or ethanol), temperature (80–120°C), and pH control are critical for achieving >70% yields. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

How can computational methods validate the binding mechanism of this compound derivatives to biological targets like GSK-3?

Advanced molecular dynamics (MD) simulations (e.g., 20-ns trajectories) and docking studies are used to assess binding stability:

  • Key interactions : Hydrogen bonding with residues like Cys199 in GSK-3 and π-π stacking with aromatic pockets.
  • Validation metrics : Root mean square deviation (RMSD < 2 Å) and fluctuation (RMSF) analyses confirm structural stability during simulations. For example, derivatives like ZINC4192390 (structurally analogous to the target compound) showed stronger binding affinity than Tideglusib due to closer proximity to Cys199 .
  • Software : Tools like GROMACS or AMBER are recommended for simulations, while AutoDock Vina or Schrödinger Suite are used for docking .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (in DMSO-d6 or CDCl3) resolve substituent positions and confirm ring fusion.
  • X-ray crystallography : ORTEP-3 or WinGX suites generate 3D structural models, validating bond lengths and angles (e.g., C–N bond lengths ~1.34 Å in the phthalazinone ring) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 315.1 for the base compound) .

How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Iterative validation : Re-run MD simulations with adjusted force fields (e.g., CHARMM36) to account for solvent effects or protonation states missed in initial models.
  • Dose-response assays : Compare IC50 values from kinase inhibition assays (e.g., ADP-Glo™) with docking scores to identify false positives.
  • Structural analogs : Test derivatives with minor substitutions (e.g., methyl vs. benzyl groups) to isolate key binding determinants .

What are the advanced strategies to optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Lipophilicity tuning : Introduce polar groups (e.g., –OH or –SO3H) to improve solubility while retaining affinity. LogP values should ideally be <3.
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; blocking vulnerable sites with fluorine or methyl groups enhances half-life.
  • Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption; derivatives with cLogD ~1.5–2.5 typically show better bioavailability .

How does the presence of methyl or aryl substituents influence the compound’s biological activity?

  • Methyl groups : Enhance metabolic stability by shielding oxidation-prone sites (e.g., benzylic positions).
  • Aryl substituents : Electron-withdrawing groups (e.g., –Br or –NO2) on phenyl rings improve target engagement via hydrophobic and π-π interactions. For example, bromophenyl-oxadiazole derivatives showed 10-fold higher inhibition of cancer cell proliferation than unsubstituted analogs .
  • Steric effects : Bulky substituents (e.g., 3-methylphenyl) may reduce off-target binding by limiting access to non-specific pockets .

What are the best practices for handling discrepancies in biological assay reproducibility for this compound?

  • Standardized protocols : Use fixed concentrations of DMSO (<0.1%) to avoid solvent-induced artifacts.
  • Positive controls : Include reference inhibitors (e.g., Tideglusib for GSK-3 assays) to validate assay conditions.
  • Triplicate runs : Statistical analysis (e.g., ANOVA with p < 0.05) identifies outliers. If inconsistencies persist, verify compound purity via HPLC (>95% by area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.